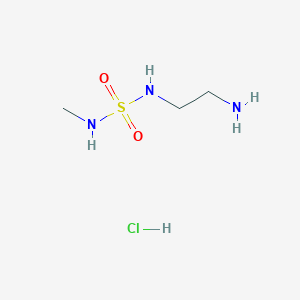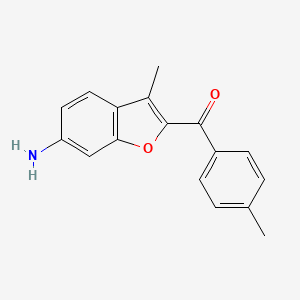
(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a compound that belongs to the class of organic compounds known as benzofurans . Its linear formula is C16H13NO2 and it has a molecular weight of 251.288 .
Synthesis Analysis
The synthesis of benzofuran compounds, including “(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone”, has been a topic of interest in recent years . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Molecular Structure Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The nucleophilic behavior of benzofuran compounds is favored by their low electrophilicity index and high chemical potential . On the other hand, their electrophilic behavior is favored by their low chemical potential and high electrophilicity index .Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Luo and Naguib (2012) described a synthetic approach for a related compound, (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist. This compound was synthesized from 3-hydroxy-4-iodo benzoic acid and involved palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions (Luo & Naguib, 2012).
Potential for Antimicrobial Activity
- Kenchappa et al. (2016) synthesized a novel series of benzofuran derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, and screened them for antimicrobial activity (Kenchappa et al., 2016).
- Another study by Kenchappa, Bodke, Asha, Telkar, and Aruna Sindhe (2013) investigated the antimicrobial and antioxidant activity of benzofuran barbitone and benzofuran thiobarbitone derivatives. They synthesized compounds by Knoevenagel condensation of (5-substituted-1-benzofuran-2-yl)(2/4-substitutedphenyl) methanones with barbituric and thiobarbituric acid (Kenchappa et al., 2013).
Role in Drug Synthesis and Modification
- Shahana and Yardily (2020) explored the synthesis and characterization of novel compounds with structural similarities, focusing on spectral characterization and density functional theory calculations. Their work aids in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Potential in Antioxidant Applications
- Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study showed that synthesized bromophenols had effective antioxidant power, suggesting potential applications for these compounds (Çetinkaya et al., 2012).
Applications in Molecular Docking and Drug Design
- Several studies have also focused on molecular docking studies and density functional theory (DFT) calculations for related benzofuran derivatives, highlighting their potential in drug design and antimicrobial activity assessment. These studies often involve detailed structural analyses and theoretical spectroscopic data comparison (Shahana & Yardily, 2020).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, and considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-8-7-13(18)9-15(14)20-17/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYXDVFGXOYESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)
![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)
![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)
![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)
![N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2698326.png)
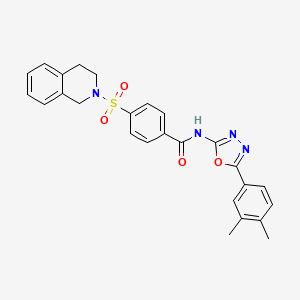

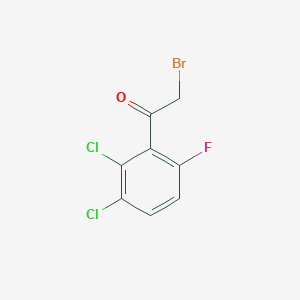
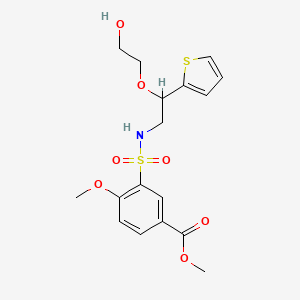
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)
![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)
![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)
